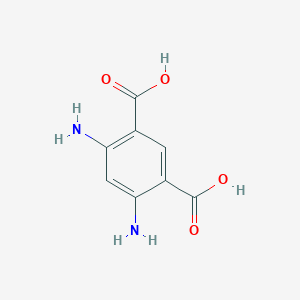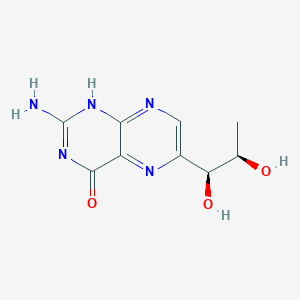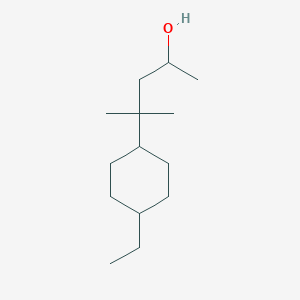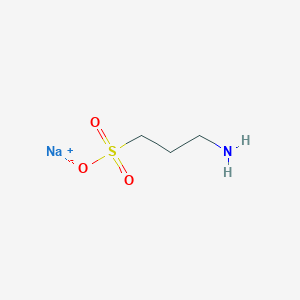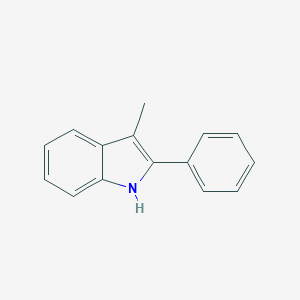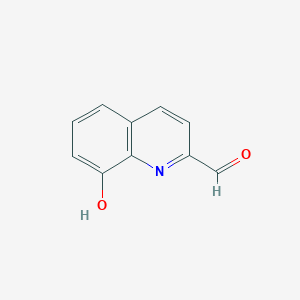
8-羟基喹啉-2-甲醛
描述
Synthesis Analysis
The synthesis of 8-hydroxyquinoline-2-carboxaldehyde and its derivatives can be achieved through several methods, including the Reimer-Tiemann reaction, which is a convenient and economical approach for synthesizing heteroaldehydes like 8-hydroxyquinoline-7-carboxaldehyde, a closely related compound (Zhuo et al., 2004). This method involves the use of phase-transfer catalysts to enhance yield and stability.
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline-2-carboxaldehyde and its complexes has been extensively studied using various spectroscopic and crystallographic techniques. For instance, a comprehensive structural and vibrational study on a derivative, 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone, provided detailed insights into its structural configuration through X-ray diffraction data and vibrational spectroscopy, supported by DFT calculations (de Freitas et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 8-hydroxyquinoline-2-carboxaldehyde often result in the formation of complexes with metals, showcasing its chelating ability. The synthesis and structural characterization of complexes, such as those coordinated to Zn(II), underline the compound's utility in forming stable metal complexes which are pivotal in various biological and chemical applications (de Freitas et al., 2018).
Physical Properties Analysis
The physical properties of 8-hydroxyquinoline-2-carboxaldehyde derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of any coordinated metal ions. These properties are critical in determining the compound's applicability in different chemical and biological contexts.
Chemical Properties Analysis
The chemical properties of 8-hydroxyquinoline-2-carboxaldehyde, particularly its reactivity, coordination chemistry, and ligand behavior, are central to its role in synthesizing metal complexes and organic frameworks. Its ability to act as a ligand for rare-earth metal(III) ions, demonstrated through the coordination of yttrium(III) and lanthanum(III), highlights its versatility and potential in material science and catalysis (Albrecht et al., 2005).
科学研究应用
合成和配位化学中的结构表征:该化合物已被用于合成和表征金属配位化合物,特别是与Zn(II)形成的配位化合物。这些配位化合物通过红外光谱、拉曼光谱和X射线衍射等技术进行结构表征,提供了关于复合物形成常数和分子结构描述的见解 (L. V. de Freitas et al., 2018)。
DNA结合性质和潜在的抗肿瘤应用:从8-羟基喹啉-2-甲醛衍生的Cu(II)配合物显示出强大的DNA插入能力,这表明它们有潜在用作抗肿瘤药物的可能性 (Liu Yong-chun, 2010)。
治疗阿尔茨海默病的潜力:该化合物的衍生物8-羟基喹啉-2-甲醛异烟肼肼酮已被研究用于作为治疗阿尔茨海默病的金属蛋白减少化合物的潜力。结构和振动研究有助于理解其在分子水平上的相互作用 (L. V. de Freitas et al., 2013)。
聚合物科学和生物活性:从8-羟基喹啉-2-甲醛衍生的席夫碱配合物已被制备并表征其与Fe3+等金属的络合作用,展示了在聚合物科学和生物活性研究领域的应用 (R. Mladenova et al., 2002)。
晶体结构和抗肿瘤药物开发中的DNA结合:从8-羟基喹啉-2-甲醛衍生的配合物的晶体结构和DNA结合性质已被研究,特别是在开发潜在抗肿瘤药物的背景下 (Yong-chun Liu et al., 2014)。
抗氧化和DNA结合在镧系(III)配合物中:从8-羟基喹啉-2-甲醛衍生的席夫碱配体形成的双核镧系(III)配合物显示出强大的DNA结合性和抗氧化能力,表明它们在药物化学中的应用 (Yong-chun Liu等,2012)。
超分子化学应用:该化合物已被用于开发新的超分子传感器、发光装置或自组装聚集体,展示了其在超分子化学中的多功能性 (M. Albrecht et al., 2008)。
神经治疗应用:从8-羟基喹啉-2-甲醛衍生的Ho(III)双核配合物的研究表明其在治疗躁狂症和减少与神经调节机制相关的特定蛋白表达方面的潜在应用 (Yonghua Chen et al., 2020)。
药物化学中广谱药物分子的开发:该化合物的衍生物一直是药物化学的焦点,用于开发针对各种疾病如癌症、HIV和神经退行性疾病的强效、基于靶点的广谱药物分子 (Rohini Gupta et al., 2021)。
抗前列腺癌活性:从8-羟基喹啉-2-甲醛衍生的铜配合物显示出显著的抗前列腺癌活性,表明它们在癌症治疗中的潜力 (Fang Xie and Fangyu Peng, 2017)。
安全和危害
未来方向
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
属性
IUPAC Name |
8-hydroxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344771 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline-2-carboxaldehyde | |
CAS RN |
14510-06-6 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


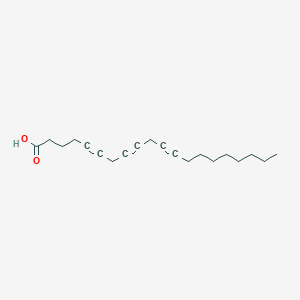
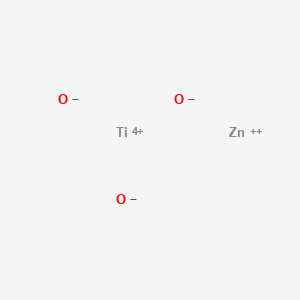
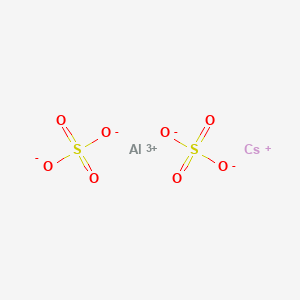
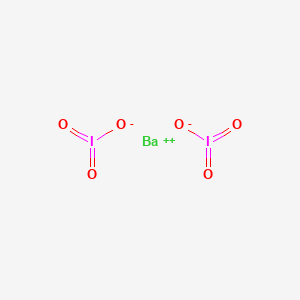
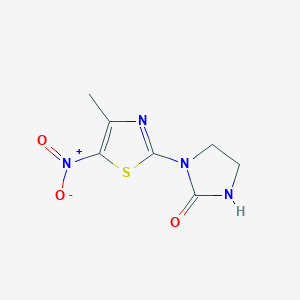
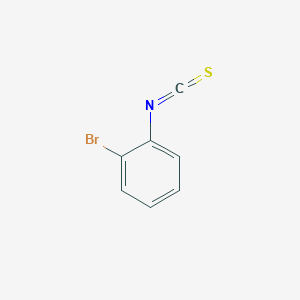
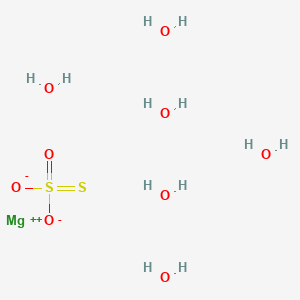
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
